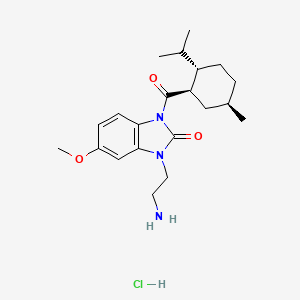

Ginsenoside Rg5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

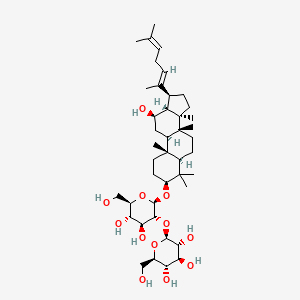

Ginsenoside Rg5 is a triterpenoid saponin. It has a role as a metabolite.

This compound is a natural product found in Panax notoginseng and Centella asiatica with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities : Ginsenoside Rg5 is noted for its various biological functions and potential as a therapeutic candidate for diverse diseases. It has superior pharmaceutical activity compared to major ginsenosides and is considered highly safe (Liu et al., 2021).

Hypoglycemic Effect : In diabetic db/db mice, this compound improved symptoms of hyperglycemia, repaired intestinal barrier function, and reversed gut microbiota dysbiosis, suggesting its potential as a beneficial probiotic agent for type 2 diabetes mellitus (Wei et al., 2020).

Neuroprotective Properties : Rg5 has shown promise in protecting striatal neurons in a cellular model of Huntington's disease and could be a therapeutic option for neurodegenerative disorders (Wu et al., 2009).

Memory Protection : Rg5 protected against scopolamine-induced memory deficits in mice and showed inhibitory effects on acetylcholinesterase activity. It also influenced hippocampal brain-derived neurotrophic factor (BDNF) expression and cAMP response element-binding protein (CREB) phosphorylation (Kim et al., 2013).

Antitumor Activity against Breast Cancer : this compound demonstrated significant cytotoxicity against breast cancer, inducing apoptosis and autophagy, and influencing the PI3K/Akt signaling pathway. It suggests its potential as a therapeutic agent for breast cancer treatment (Liu & Fan, 2020).

Antidepressant-like Effects : Rg5 exhibited antidepressant-like activities in mice, influencing the hippocampal BDNF signaling pathway. This suggests its potential in treating depression (Xu et al., 2017).

Cerebral Ischemia Protection : Rg5 was one of the ginsenosides effective in protecting the brain against ischemic injury, potentially through TLR4/MyD88 and SIRT1 activation signaling pathways (Cheng et al., 2019).

Anticancer and Neuroprotection Mechanisms : G-Rg5's anticancer and neuroprotective effects are mainly through PI3K/AKT and MAPK signaling pathways, along with the regulation of apoptosis and cell cycle (Gao et al., 2022).

Targeted Cancer Therapy : Folic acid-modified this compound-loaded nanoparticles showed improved antitumor effect and tumor targetability, indicating its potential in targeted cancer therapy (Dong et al., 2019).

Esophageal Cancer Treatment : Rg5 promoted apoptosis in esophageal cancer cells and may be associated with the downregulation of the PI3K/Akt signaling pathway (Zhang et al., 2019).

Wirkmechanismus

- Primary Targets : Ginsenoside Rg5 competes for the binding site of the insulin-like growth factor 1 receptor (IGF-1R). It blocks the binding of IGF-1 (insulin-like growth factor 1) to IGF-1R .

- It inhibits mRNA expression of cyclooxygenase-2 (COX-2) by suppressing the DNA binding activities of NF-κB p65 .

- NF-κB Pathway : By inhibiting NF-κB p65, this compound downregulates COX-2 expression. This pathway plays a crucial role in inflammation and cancer progression .

Target of Action

Mode of Action

Biochemical Pathways

Its multifaceted actions make it an intriguing subject for ongoing investigation . 🌱🔬

Safety and Hazards

Zukünftige Richtungen

Human clinical studies of Rg5 have not been addressed before, and there is still considerable ambiguity regarding its pharmacokinetics properties . Therefore, future efforts should focus on further optimization by performing extensive SAR studies to uncover the structural features essential for the potent anticancer activity of Rg5 . This review highlights the value of Rg5 as a potential anticancer drug candidate and identifies the research areas requiring more investigation .

Biochemische Analyse

Biochemical Properties

Ginsenoside Rg5 interacts with various enzymes, proteins, and other biomolecules. It has been shown to bind to active domains of PI3K proteins, thereby modulating multiple signaling pathways critical for cancer growth and survival .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has shown promising anti-tumor effects on MCF-7 cells by increasing the levels of reactive oxygen species expression to inhibit PI3K/Akt signaling .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound and Ginsenoside Rk1 have shown promising anti-tumor effects on MCF-7 cells by binding to active domains of PI3K proteins .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that this compound can induce irreversible autophagy and apoptosis in cells, leading to therapeutic effects against breast cancer .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, this compound and Rk1 could significantly lessen the locomotor activity of mice and promote the sleep quality index, including increasing the amount of sleep in a pentobarbital sodium experiment with a threshold dose .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It is known that this compound can bind to active domains of PI3K proteins, which may suggest its localization within the cell .

Eigenschaften

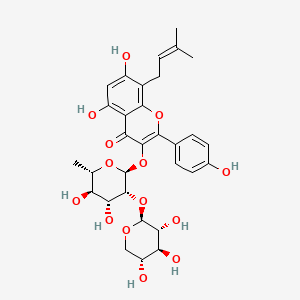

| { "Design of the Synthesis Pathway": "The synthesis pathway of Ginsenoside Rg5 involves several steps of chemical reactions starting from the precursor compound Ginsenoside Rb1. The pathway includes hydrolysis, oxidation, and glycosylation reactions to form the final product.", "Starting Materials": [ "Ginsenoside Rb1", "Hydrochloric acid", "Sodium hydroxide", "Potassium permanganate", "Acetic acid", "Glucose", "Methanol", "Water" ], "Reaction": [ "Hydrolysis of Ginsenoside Rb1 with hydrochloric acid to form Ginsenoside Rd", "Oxidation of Ginsenoside Rd with potassium permanganate to form Compound K", "Glycosylation of Compound K with glucose in the presence of acetic acid to form Ginsenoside Rg3", "Oxidation of Ginsenoside Rg3 with potassium permanganate to form Ginsenoside Rh2", "Glycosylation of Ginsenoside Rh2 with glucose in the presence of acetic acid to form Ginsenoside Rg5" ] } | |

| 186763-78-0 | |

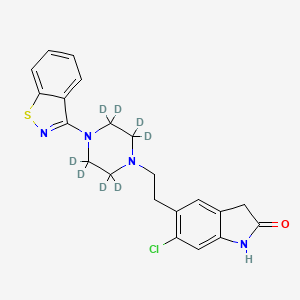

Molekularformel |

C42H70O12 |

Molekulargewicht |

767.0 g/mol |

IUPAC-Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/b22-11+/t23-,24-,25-,26-,27+,28-,29+,30?,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |

InChI-Schlüssel |

NJUXRKMKOFXMRX-FVKFZLIDSA-N |

Isomerische SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2(C1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |

SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Kanonische SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |

Herkunft des Produkts |

United States |

Q1: How does ginsenoside Rg5 interact with its targets, and what are the downstream effects?

A1: this compound exhibits its effects through interactions with various cellular targets and signaling pathways. One prominent mechanism involves the activation of the insulin-like growth factor-1 receptor (IGF-1R). [] This activation triggers downstream signaling cascades such as ERK, FAK, and Akt/eNOS/NO pathways, ultimately promoting angiogenesis and vasorelaxation. []

Q2: Does this compound interact with any specific receptors?

A2: Yes, research suggests that this compound can allosterically interact with the P2RY12 receptor. [] This interaction leads to the inhibition of P2RY12 activity, impacting neutrophil NETosis and inflammatory responses, which are implicated in conditions like deep vein thrombosis. []

Q3: What is the molecular formula and weight of this compound?

A3: While the provided research papers primarily focus on this compound's biological activity and mechanisms, specific details regarding its molecular formula and weight are not extensively discussed. It is essential to consult specialized chemical databases or literature for comprehensive structural information.

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, spectroscopic techniques have been employed to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, has been used to determine the complete chemical shift assignments for this compound. [] This data aids in structural elucidation and differentiation from other ginsenosides.

Q5: Does this compound exhibit any catalytic properties?

A5: The provided research papers primarily focus on the pharmacological activities of this compound rather than its potential catalytic properties. There is no direct evidence within these papers to suggest that this compound acts as a catalyst in chemical reactions.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry techniques have provided valuable insights into this compound's interactions and potential mechanisms. Molecular docking studies, for instance, revealed that this compound exhibits a high binding affinity to the active pocket of PI3K, a key enzyme in the PI3K/Akt signaling pathway. [] This computational finding supports experimental observations of this compound's inhibitory effect on this pathway.

Q7: What is known about the pharmacokinetic profile of this compound?

A8: Research suggests that this compound undergoes metabolism in vivo. One study investigating the metabolism of this compound in rats identified several metabolites in biological samples, including urine, plasma, and feces. [] The study revealed that oxidation, deglycosylation, deoxidation, glucuronidation, demethylation, and dehydration are major metabolic reactions of this compound. []

Q8: Are there differences in the pharmacological effects of this compound when administered through different routes?

A9: Yes, research suggests potential differences in pharmacological effects depending on the route of administration. In a study evaluating the antiallergic effects of this compound, it was observed that oral administration significantly inhibited the passive cutaneous anaphylaxis (PCA) reaction, while intraperitoneal administration did not have a significant inhibitory effect. [] This finding highlights the potential role of first-pass metabolism and absorption characteristics in influencing this compound's activity in vivo.

Q9: What are the main in vitro and in vivo models used to study the efficacy of this compound?

A9: Researchers have employed various in vitro and in vivo models to investigate the biological activity of this compound.

- Cancer cell lines: Human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), Eca109 (esophageal cancer), and HeLa (cervical cancer) have been extensively used to evaluate the anticancer potential of this compound. [, , , , ]

- HT22 cells: The murine hippocampal neuronal cell line HT22 is commonly employed to study neuroprotection and investigate the effects of compounds on neuronal survival and function. [, ]

- 3T3-L1 cells: The 3T3-L1 cell line, derived from mouse embryos, is a well-established model for studying adipogenesis and investigating the effects of compounds on fat cell differentiation and lipid metabolism. []

- Rodent models of disease: Researchers commonly utilize rodent models to mimic human diseases such as diabetes, cancer, sleep deprivation, and heart failure. These models allow for the evaluation of this compound's therapeutic potential in a living organism. [, , , , , , ]

- Zebrafish model: The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in biomedical research. Its transparent embryos, genetic tractability, and physiological similarities to mammals make it suitable for studying various aspects of human health and disease. []

Q10: What are the main therapeutic areas where this compound shows promise based on in vitro and in vivo studies?

A10: Based on the provided research papers, this compound demonstrates potential therapeutic benefits in several areas:

- Cancer: this compound inhibits proliferation and induces apoptosis and autophagy in various cancer cell lines, including lung, breast, esophageal, and cervical cancers. [, , , , , ] These findings suggest its potential as an anticancer agent.

- Cardiovascular Diseases: this compound exhibits protective effects against heart failure in zebrafish models. [] It promotes angiogenesis and vasorelaxation by activating the IGF-1R pathway and the eNOS/NO/cGMP axis. []

- Neurological Disorders: this compound shows neuroprotective effects in thermal stress-exposed HT22 cells, a model for studying hippocampal damage and cognitive impairment. [] It also improves sleep quality in sleep-deprived rats by regulating energy metabolism and neurotransmitter signaling. [, ]

- Metabolic Disorders: this compound improves insulin resistance and mitochondrial biogenesis in the liver of diabetic db/db mice. [] It also reduces succinate-associated lipolysis in adipose tissue and prevents muscle insulin resistance. []

- Inflammatory Diseases: this compound exhibits antiallergic effects by inhibiting RBL-2H3 cell degranulation, suppressing the PCA reaction in mice, and reducing inflammation in a mouse model of ear skin dermatitis. []

Q11: Have there been any efforts to develop specific drug delivery systems for this compound?

A13: Yes, researchers are exploring strategies to improve the delivery of this compound to specific targets. One study successfully developed folic acid-modified this compound-loaded bovine serum albumin nanoparticles (FA-Rg5-BSA NPs). [] These nanoparticles demonstrated enhanced tumor targeting and improved antitumor efficacy in an MCF-7 xenograft mouse model compared to free this compound. []

Q12: What analytical techniques are commonly used to characterize and quantify this compound?

A12: Several analytical techniques are employed to characterize, quantify, and monitor this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely used to separate, identify, and quantify ginsenosides, including this compound, in complex mixtures like plant extracts and biological samples. [, , , ]

- Ultra-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity compared to traditional HPLC, enabling more accurate and rapid analysis of ginsenosides. [, ]

- Mass Spectrometry (MS): MS coupled with HPLC or UPLC (LC-MS or UPLC-MS) provides precise identification and quantification of ginsenosides based on their mass-to-charge ratio. [, , , ]

- Tandem Mass Spectrometry (MS/MS): MS/MS offers enhanced selectivity and sensitivity by fragmenting selected ions, allowing for the unambiguous identification and quantification of ginsenosides in complex matrices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/no-structure.png)